N-(2-Methoxyethyl)-N-methylglycine hydrate chemical structure and properties
N-(2-Methoxyethyl)-N-methylglycine hydrate chemical structure and properties
Technical Monograph: N-(2-Methoxyethyl)-N-methylglycine Hydrate
Executive Summary
N-(2-Methoxyethyl)-N-methylglycine hydrate (CAS: 1262771-95-8) is a specialized amino acid derivative and a critical "synthron" in the development of peptidomimetics and small-molecule therapeutics. Structurally, it represents a glycine backbone functionalized with both a methyl group and a 2-methoxyethyl ether side chain. This dual substitution profile confers unique physicochemical properties—specifically enhanced aqueous solubility and conformational flexibility—making it a high-value building block in Peptoid Drug Design (Poly-N-substituted glycines) and as a solubility-enhancing moiety in kinase inhibitors.
This guide provides a comprehensive technical analysis of the compound’s structural identity, synthesis methodologies, physicochemical properties, and applications in modern drug discovery.
Chemical Identity & Structural Analysis
The compound is an N,N-disubstituted glycine. Unlike canonical amino acids where the side chain is attached to the
| Parameter | Technical Detail |
| IUPAC Name | N-(2-Methoxyethyl)-N-methylglycine hydrate |
| Common Names | MMEG; Sarcosine, N-(2-methoxyethyl)-; Glycine, N-(2-methoxyethyl)-N-methyl- |
| CAS Number | 1262771-95-8 (Hydrate); 915925-21-2 (Anhydrous/Free Acid) |
| Molecular Formula | |
| Molecular Weight | 147.17 g/mol (Anhydrous); 165.19 g/mol (Monohydrate) |
| SMILES | COCCN(C)CC(=O)O |
| Structural Class | N-substituted Amino Acid; Sarcosine Derivative; Peptoid Monomer |
Structural Significance:
-
N-Methyl Group: Eliminates the amide hydrogen when incorporated into a peptide bond, preventing hydrogen bond donation. This increases membrane permeability and proteolytic stability.
-
Methoxyethyl Side Chain: A short polyethylene glycol (PEG)-like motif. It acts as an internal solvating group, significantly improving the water solubility of the parent molecule without introducing ionizable charges.
Physicochemical Properties
The hydrate form is typically isolated as a hygroscopic solid or viscous oil that crystallizes upon standing.
| Property | Value / Characteristic |
| Appearance | White to off-white crystalline solid or viscous liquid (depending on hydration state). |
| Solubility | Highly soluble in Water, Methanol, Ethanol, DMF, DMSO. |
| pKa (Acid) | ~2.3 (Carboxylic acid) |
| pKa (Base) | ~9.6 (Tertiary amine) |
| Hygroscopicity | High. The ether oxygen and carboxylate form strong hydrogen bond networks with water. |
| Stability | Stable under standard storage (-20°C).[1] Sensitive to strong oxidizers. |
Synthesis & Manufacturing
The synthesis of N-(2-Methoxyethyl)-N-methylglycine generally follows the N-Alkylation of Sarcosine route. This method is preferred for its scalability and the availability of precursors.
Protocol: N-Alkylation of Sarcosine Ethyl Ester
Reagents:
-
Sarcosine Ethyl Ester Hydrochloride[2]
-
1-Bromo-2-methoxyethane
-
Potassium Carbonate (
) -
Acetonitrile (
) or DMF
Step-by-Step Methodology:
-
Free Base Formation: Suspend Sarcosine Ethyl Ester HCl (1.0 eq) in Acetonitrile. Add
(2.5 eq) and stir at room temperature for 30 minutes to generate the free amine in situ. -
Alkylation: Add 1-Bromo-2-methoxyethane (1.1 eq) dropwise to the suspension.
-
Reflux: Heat the reaction mixture to reflux (80°C) for 12–16 hours. Monitor consumption of Sarcosine ester via TLC or LC-MS.
-
Workup: Cool to room temperature. Filter off inorganic salts (
, Excess ). Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate. -
Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add Lithium Hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4 hours.
-
Isolation (Hydrate Formation): Acidify carefully with dilute HCl to pH ~3–4 (isoelectric point). Extract or concentrate. The product often crystallizes from water/acetone systems as the zwitterionic monohydrate.
Caption: Synthesis pathway via direct alkylation of Sarcosine Ethyl Ester followed by ester hydrolysis.
Applications in Drug Development
A. Peptoid Synthesis (Poly-N-substituted Glycines)
This molecule serves as a specific monomer for "Peptoids," a class of peptidomimetics where the side chain is appended to the nitrogen rather than the
-
Role: It introduces a hydrophilic, non-ionic side chain.
-
Benefit: Improves the overall solubility of the peptoid sequence in biological media without introducing charge repulsion issues common with Lysine or Aspartic acid residues.
-
Mechanism: The methoxyethyl group disrupts secondary structure aggregation (like
-sheets) while maintaining backbone flexibility.
B. Pharmaceutical Intermediate
As cited in patent literature (e.g., WO2018049089A1), this moiety is used to modify the physicochemical profile of small molecule inhibitors.
-
Kinase Inhibitors: Attached to scaffold cores (like Indoles or Pyridines) to tune lipophilicity (LogD) and metabolic stability.
-
Linker Chemistry: The carboxylic acid allows conjugation to amines, while the tertiary amine remains protonated at physiological pH, potentially aiding in lysosomal trapping or solubility.
Caption: Functional utility of the compound in Peptoid Engineering and Small Molecule Drug Design.
Handling & Stability
-
Storage: Store at -20°C for long-term stability. The hydrate is stable at room temperature for short periods but should be kept in a desiccator to prevent uncontrolled water absorption (deliquescence).
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is required.
-
Incompatibility: Avoid contact with strong oxidizing agents.
References
-
Sigma-Aldrich. (n.d.). N-(2-methoxyethyl)-N-methylglycine hydrochloride Product Page. Retrieved from
-
MedChemExpress. (n.d.). N-(2-Methoxyethyl)-N-methylglycine Datasheet. Retrieved from
-
Dyckman, A. J., et al. (2018).[1][3] Pyridyl substituted indole compounds. World Intellectual Property Organization Patent WO2018049089A1. Retrieved from
-
ChemicalBook. (n.d.). Sarcosine Synthesis and Application. Retrieved from
